molecular formula C10H11BrN2O B1399043 3-(3-Bromophenyl)piperazin-2-one CAS No. 1246550-36-6

3-(3-Bromophenyl)piperazin-2-one

Cat. No.: B1399043
CAS No.: 1246550-36-6
M. Wt: 255.11 g/mol
InChI Key: BJISZPLQYJSASV-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)piperazin-2-one is a chemical compound with the molecular formula C10H11BrN2O . It has a molecular weight of 255.11 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been explored in various studies . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a bromophenyl group attached to a piperazin-2-one ring . The InChI key for this compound is BJISZPLQYJSASV-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving piperazin-2-one compounds have been studied . Piperazin-2-one and 2-methyl-piperazin-3-one reacted differently, yielding unexpected products . These compounds might be considered as novel building blocks for medicinal chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 255.11 . It is a powder in physical form . More specific properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not provided in the available resources .

Scientific Research Applications

Synthesis and Structural Characterization

  • 3-(3-Bromophenyl)piperazin-2-one and its derivatives have been synthesized and characterized using various techniques. For example, Wujec and Typek (2023) synthesized a novel compound related to this compound, characterizing it using HRMS, IR, 1H, and 13C NMR experiments (Wujec & Typek, 2023).

Novel Synthesis Methods

  • Innovative synthesis methods for piperazin-2-ones, including derivatives of this compound, have been developed. Rulev et al. (2013) achieved a facile one-pot synthesis of 3-trifluoromethylated piperazin-2-ones, demonstrating the unique influence of the trifluoromethyl group on the reaction path (Rulev et al., 2013).

Pharmaceutical Applications

  • Kumar et al. (2017) synthesized a series of compounds related to this compound, which exhibited antidepressant and antianxiety activities in behavioral tests on albino mice, showing their potential pharmaceutical applications (Kumar et al., 2017).

Anticonvulsant Activity

  • Research by Obniska et al. (2012) focused on the synthesis of new N-Mannich bases derived from 3-(2-bromophenyl)- and 3-(2-fluorophenyl)-pyrrolidine-2,5-diones, related to this compound, which showed anticonvulsant activity in animal models (Obniska et al., 2012).

Radiopharmaceutical Development

  • The development of radiopharmaceuticals also utilizes derivatives of this compound. He et al. (1993) synthesized a derivative efficient for SPECT imaging of dopamine reuptake sites (He et al., 1993).

Antiviral and Antimicrobial Activities

  • Reddy et al. (2013) synthesized urea and thiourea derivatives of piperazine doped with Febuxostat, showing promising antiviral and antimicrobial activities (Reddy et al., 2013).

Catalytic Applications

  • Piperazine, a related compound, has been used as a catalyst in the synthesis of diverse pharmaceutically exciting compounds, as demonstrated by Yousefi et al. (2018) (Yousefi et al., 2018).

Safety and Hazards

The safety information available indicates that 3-(3-Bromophenyl)piperazin-2-one has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements H302, H315, H319, H335 .

Future Directions

Future directions for the study and use of 3-(3-Bromophenyl)piperazin-2-one could involve its potential as a building block in medicinal chemistry . Additionally, the development of one-pot asymmetric cascade processes applied to the synthesis of biologically active targets and drugs is a promising area of research .

Mechanism of Action

Target of Action

3-(3-Bromophenyl)piperazin-2-one is a compound that belongs to the class of piperazine derivatives , which could suggest a similar behavior for this compound.

Mode of Action

. The interaction of this compound with its targets and the resulting changes would need further investigation.

Result of Action

. The specific effects of this compound would need further investigation.

Properties

IUPAC Name

3-(3-bromophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-8-3-1-2-7(6-8)9-10(14)13-5-4-12-9/h1-3,6,9,12H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJISZPLQYJSASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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